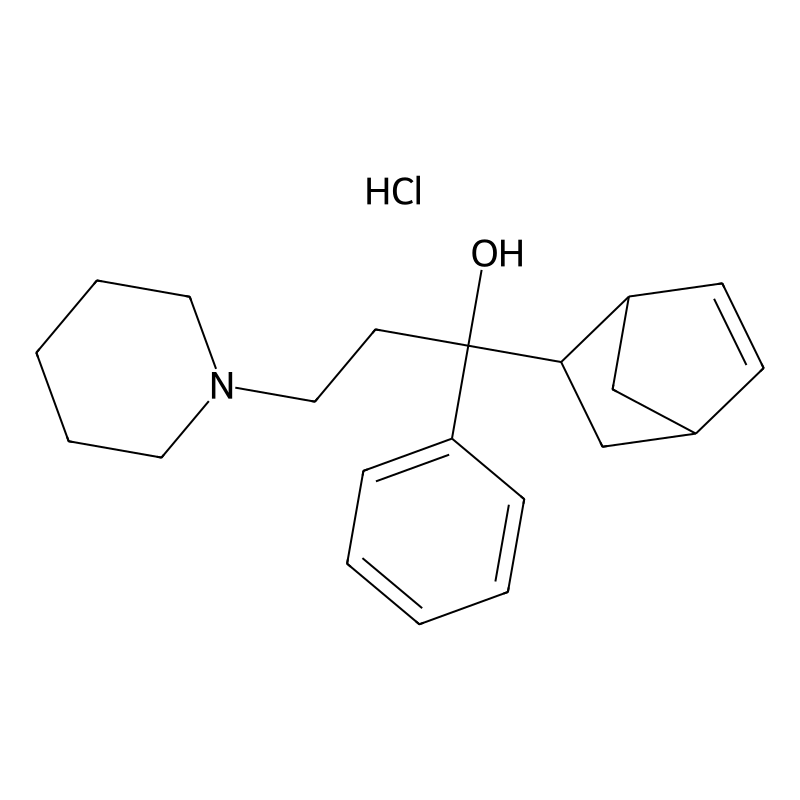Biperiden hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Understanding movement disorders
Researchers have used biperiden hydrochloride to study the mechanisms underlying movement disorders like Parkinson's disease. By observing its effects on motor function, scientists can gain insights into the role of acetylcholine in these conditions.Source: )
Investigating drug interactions
Biperiden hydrochloride can interact with other medications. Research studies have explored these interactions to understand how biperiden hydrochloride might affect the effectiveness or safety of other drugs.Source: )
Developing new treatments
Biperiden hydrochloride's mechanism of action has led researchers to explore its potential use for treating other conditions beyond movement disorders. For instance, some studies have investigated its use in managing drug-induced extrapyramidal symptoms, which are involuntary movements that can be a side effect of certain medications.Source:
Biperiden hydrochloride is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its chemical formula is C21H29NO, and it has a molecular weight of approximately 311.46 g/mol. The compound is often marketed under the brand name Akineton and is available in various forms, including oral tablets and injectable solutions . Biperiden is characterized as a white, crystalline powder that is slightly soluble in water and alcohol .
Biperiden hydrochloride's primary mechanism of action involves its antagonism of muscarinic acetylcholine receptors in the central nervous system []. Blocking the action of acetylcholine in these receptors helps alleviate symptoms like tremors, rigidity, and akinesia associated with Parkinson's disease [].
The primary chemical reaction involving biperiden is its interaction with muscarinic acetylcholine receptors. By blocking these receptors, biperiden helps restore the balance between excitatory cholinergic activity and inhibitory dopaminergic activity in the brain, which is disrupted in conditions like Parkinson's disease . The metabolism of biperiden primarily involves hydroxylation in the liver, although the complete metabolic pathway remains incompletely understood .
Biperiden exhibits several biological activities:
- Anticholinergic Effects: It reduces symptoms associated with excessive cholinergic activity, such as muscle stiffness and tremors.
- Mydriatic Effect: Biperiden can induce pupil dilation (mydriasis), which may lead to complications like narrow-angle glaucoma in susceptible individuals .
- Nicotinolytic Activity: This property contributes to its effectiveness in treating extrapyramidal symptoms caused by neuroleptic medications .
Biperiden can be synthesized through multiple methods, typically involving the reaction of bicyclic compounds with piperidine derivatives. The precise synthetic pathways can vary but generally include:
- Formation of Bicyclic Framework: Starting from norbornene derivatives.
- Piperidine Ring Closure: Involving reactions that introduce the piperidine moiety into the bicyclic structure.
- Hydroxylation: To achieve the final product with desired pharmacological properties .
Biperiden is primarily used for:
- Treatment of Parkinson's Disease: It alleviates motor symptoms such as stiffness and tremors.
- Management of Drug-Induced Movement Disorders: Particularly useful for symptoms resulting from antipsychotic medications like chlorpromazine and fluphenazine .
- Potential Use in Neuroleptic Malignant Syndrome: As an adjunct treatment for severe muscle reactions induced by certain medications .
Biperiden has several notable interactions:
- Increased Effects with Other Anticholinergics: Co-administration with other anticholinergic drugs can enhance side effects.
- Quinidine Interaction: May increase anticholinergic effects on cardiac conduction.
- Antipsychotics: Long-term use may mask or exacerbate tardive dyskinesia risks .
- Alcohol and Opioids: Increased risk of sedation and central nervous system depression when combined .
Biperiden shares similarities with several other anticholinergic agents used to treat Parkinson's disease and movement disorders. Here are some notable comparisons:
| Compound Name | Primary Use | Unique Features |
|---|---|---|
| Benztropine | Parkinson's disease | Dual action as an anticholinergic and dopamine reuptake inhibitor. |
| Trihexyphenidyl | Parkinson's disease | More potent anticholinergic effects; higher incidence of side effects. |
| Amantadine | Parkinson's disease | Antiviral properties; also increases dopamine release. |
| Diphenhydramine | Allergies | Primarily an antihistamine; notable sedative effects. |
| Procyclidine | Parkinson's disease | Similar mechanism but may have a different side effect profile. |
Biperiden’s unique position lies in its specific action on muscarinic receptors, making it particularly effective for extrapyramidal symptoms while having a relatively lower incidence of side effects compared to some other agents.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Dates
[2]. Kornhuber J, et al. Identification of novel functional inhibitors of acid sphingomyelinase. PLoS One. 2011;6(8)
[3]. Myhrer T, et al. Antiparkinson drugs used as prophylactics for nerve agents: studies of cognitive side effects in rats. Pharmacol Biochem Behav. 2008 Jun;89(4):633-8.








